molecular formula C2H6KNO3S B1261178 Potassium taurate CAS No. 22890-34-2

Potassium taurate

Cat. No. B1261178
CAS RN: 22890-34-2
M. Wt: 163.24 g/mol
InChI Key: IMYBWPUHVYRSJG-UHFFFAOYSA-M
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Description

A conditionally essential nutrient, important during mammalian development. It is present in milk but is isolated mostly from ox bile and strongly conjugates bile acids.

Scientific Research Applications

Chemoprotective Applications

Taurine and Oxidative Stress Mitigation : Taurine shows promise as a therapeutic agent against oxidative damage and tissue toxicity induced by potassium bromate, a compound known for its severe toxicity in humans and experimental animals. Studies indicate that taurine's administration prior to potassium bromate exposure significantly attenuates DNA damage, oxidative stress, and enzyme activity alterations in tissues like the intestine and blood, showcasing its potential as a protective agent against bromate-induced damage (Ahmad et al., 2015), (Ahmad & Mahmood, 2016).

Cardiovascular Applications

Taurine and Cardiac Function : Taurine has demonstrated the ability to modulate cardiac excitability, potentially through its effects on membrane permeability to potassium. In studies, taurine has been observed to normalize abnormal electrocardiograms and provide protective effects against cardiac toxins like strophanthin-K, suggesting its potential in treating various cardiac conditions and improving heart health (Chazov et al., 1974).

Neurological Applications

Taurine's Role in Stress and Neuroprotection : Taurine supplementation has shown promise in improving ionic homeostasis and mitochondrial function in conditions related to stress and trauma. In models of post-traumatic stress disorder, taurine has been observed to ameliorate symptoms such as hyperarousal and anxiety, suggesting its potential role in the treatment of neurological conditions (Bhattacharjee et al., 2021).

properties

CAS RN

22890-34-2

Product Name

Potassium taurate

Molecular Formula

C2H6KNO3S

Molecular Weight

163.24 g/mol

IUPAC Name

potassium;2-aminoethanesulfonate

InChI

InChI=1S/C2H7NO3S.K/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1

InChI Key

IMYBWPUHVYRSJG-UHFFFAOYSA-M

SMILES

C(CS(=O)(=O)[O-])N.[K+]

Canonical SMILES

C(CS(=O)(=O)[O-])N.[K+]

Other CAS RN

22890-34-2

synonyms

Taufon
Tauphon
Taurine
Taurine Hydrochloride
Taurine Zinc Salt (2:1)
Taurine, Monopotassium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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